molecular formula C21H17NO3 B14253338 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile CAS No. 400024-22-8

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile

Katalognummer: B14253338
CAS-Nummer: 400024-22-8
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: KSHSMXAEOUBKLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is an organic compound with a complex structure that includes hydroxy, methoxy, and benzonitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile typically involves the reaction of 2-hydroxyphenyl and 4-methoxyphenyl derivatives under specific conditions. One common method includes the use of a base to deprotonate the hydroxy group, followed by a nucleophilic substitution reaction with a benzonitrile derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is unique due to its combination of hydroxy, methoxy, and benzonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .

Eigenschaften

CAS-Nummer

400024-22-8

Molekularformel

C21H17NO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

4-[(2-hydroxyphenyl)-(4-methoxyphenyl)methoxy]benzonitrile

InChI

InChI=1S/C21H17NO3/c1-24-17-12-8-16(9-13-17)21(19-4-2-3-5-20(19)23)25-18-10-6-15(14-22)7-11-18/h2-13,21,23H,1H3

InChI-Schlüssel

KSHSMXAEOUBKLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2O)OC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.